Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate
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Overview
Description
Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.
Introduction of the chloro and fluoro substituents: These halogen atoms are usually introduced through halogenation reactions, which may involve reagents like chlorine gas or fluorinating agents.
Formation of the naphthyridine ring: This step often involves cyclization reactions, where the intermediate compounds are converted into the desired ring structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to these targets and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate: shares similarities with other heterocyclic compounds that contain thiazole and naphthyridine rings.
Other similar compounds: Indole derivatives, quinoline derivatives, and other fused ring systems with heteroatoms.
Properties
Molecular Formula |
C17H10ClFN2O3S |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
ethyl 2-chloro-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylate |
InChI |
InChI=1S/C17H10ClFN2O3S/c1-2-24-17(23)12-13(22)8-7-9(19)14(18)20-15(8)21-10-5-3-4-6-11(10)25-16(12)21/h3-7H,2H2,1H3 |
InChI Key |
UNYLVECBXTUFND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=CC=CC=C3S2)C4=NC(=C(C=C4C1=O)F)Cl |
Origin of Product |
United States |
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